4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1010878-91-7
VCID: VC2650741
InChI: InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19)
SMILES: C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

CAS No.: 1010878-91-7

Cat. No.: VC2650741

Molecular Formula: C13H12F3N3O

Molecular Weight: 283.25 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1010878-91-7

Specification

CAS No. 1010878-91-7
Molecular Formula C13H12F3N3O
Molecular Weight 283.25 g/mol
IUPAC Name 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19)
Standard InChI Key HKXJDKJXHXHBBN-UHFFFAOYSA-N
SMILES C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F
Canonical SMILES C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F

Introduction

Chemical Structure and Properties

The compound 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the class of imidazopyridines, a group of heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular molecule has several distinctive structural features that contribute to its chemical and biological properties.

Structural Features

The molecular structure consists of a tetrahydro-3H-imidazo[4,5-c]pyridine core with a 2-(trifluoromethoxy)phenyl substituent at position 4. The chemical formula is C₁₃H₁₂F₃N₃O with a molecular weight of 283.26 g/mol . The compound contains three nitrogen atoms in the imidazopyridine ring system, which contribute to its basic properties and potential for hydrogen bonding interactions with biological targets.

The trifluoromethoxy group (-OCF₃) attached to the phenyl ring is particularly noteworthy as it imparts specific physicochemical properties to the molecule, including increased lipophilicity and metabolic stability. This functional group is known to enhance binding affinity to molecular targets and improve pharmacokinetic properties of drug candidates.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

PropertyValue
Molecular FormulaC₁₃H₁₂F₃N₃O
Molecular Weight283.26 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents (DMSO, methanol, etc.)
Hydrogen Bond Acceptors4 (N and O atoms)
Hydrogen Bond Donors1 (NH in imidazole ring)
Pharmacophoric FeaturesTrifluoromethoxy group, basic nitrogen atoms

The chemical reactivity of this compound is influenced by both the imidazopyridine scaffold and the trifluoromethoxy phenyl substituent. The nitrogen atoms in the imidazole ring can participate in acid-base reactions, while the partially saturated pyridine portion offers potential sites for further functionalization.

Synthesis Methods

The synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and related compounds can be accomplished through several synthetic routes, with the Pictet-Spengler cyclization being one of the most commonly employed methods for constructing the tetrahydroimidazopyridine core.

Pictet-Spengler Reaction

The Pictet-Spengler reaction represents a powerful method for constructing the tetrahydroimidazopyridine core structure. This approach involves the condensation of histamine or histamine derivatives with aldehydes or ketones followed by intramolecular cyclization . For the synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a modified Pictet-Spengler reaction using 2-(trifluoromethoxy)benzaldehyde would be appropriate.

The general synthetic pathway can be outlined as follows:

  • Reaction of histamine with 2-(trifluoromethoxy)benzaldehyde to form an imine intermediate

  • Intramolecular cyclization to form the tetrahydroimidazopyridine ring system

  • Subsequent modifications or purifications to obtain the final product

This approach has been successfully applied to the synthesis of various 4-substituted tetrahydroimidazopyridines, as demonstrated in the literature for analogous compounds .

Alternative Synthetic Routes

Besides the Pictet-Spengler reaction, alternative synthetic strategies for obtaining 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  • Cyclization reactions involving suitable amines and aldehydes under acidic or basic conditions

  • Multi-step processes involving the formation of intermediates with subsequent ring closure

  • Palladium-catalyzed cross-coupling reactions to introduce the trifluoromethoxy phenyl substituent

Biological Activity and Applications

The biological properties of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine make it a compound of considerable interest for pharmaceutical research and development.

JAK Inhibition

Research indicates that 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits significant biological activity as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in modulating cytokine signaling pathways and have emerged as important therapeutic agents in recent years.

The JAK family consists of four members (JAK1, JAK2, JAK3, and TYK2) that are involved in the signaling of numerous cytokines and growth factors. By inhibiting these kinases, compounds like 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can effectively regulate immune responses and inflammatory processes.

Structural Comparison with Related Compounds

To better understand the significance of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, it is valuable to compare it with structurally related compounds that have been investigated for their biological activities.

Comparison with Other Imidazopyridine Derivatives

Table 2: Comparison of 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesBiological Activity
4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC₁₃H₁₂F₃N₃O283.26Reference compoundJAK inhibitor
4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC₁₂H₁₁Cl₂N₃268.15Dichlorophenyl instead of trifluoromethoxyphenylSimilar scaffold with potentially different selectivity profiles
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoateVariableVariableAdditional carbonyl amino benzoate at position 5Potential anticancer activity
4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridinesVariousVariousTriazole instead of imidazole ring; methyl at position 4P2X7 antagonists with CNS activity

The structural variations among these compounds demonstrate how subtle changes in substituents can significantly impact their biological activities and pharmacological profiles. For instance, the change from a trifluoromethoxy group to dichlorophenyl alters the electronic properties and potentially the binding affinity to biological targets.

Structure-Activity Relationships

The structure-activity relationships (SAR) derived from comparing 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with similar compounds provide valuable insights:

  • The imidazo[4,5-c]pyridine core appears to be critical for JAK inhibitory activity

  • Halogenated substituents (particularly the trifluoromethoxy group) on the phenyl ring enhance potency and metabolic stability

  • The position of substitution on the phenyl ring affects binding specificity

  • Variations in the heterocyclic core (e.g., triazole vs. imidazole) can shift the biological target from JAK to other enzymes or receptors, such as P2X7

These SAR insights are valuable for medicinal chemists seeking to optimize compounds with specific biological activities or target profiles.

Research Applications and Future Directions

The unique structural features and biological activities of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine position it as a valuable compound for various research applications and future development.

Current Research Applications

Current applications of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  • As a lead compound in drug discovery programs targeting JAK-mediated diseases

  • As a pharmacological tool to study JAK signaling pathways

  • As a reference compound for developing more selective or potent JAK inhibitors

  • In structure-activity relationship studies for optimizing pharmacokinetic properties

The compound's well-defined structure and activity profile make it particularly useful for comparative studies and as a starting point for structural modifications.

Future Research Directions

Several promising directions for future research involving 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  • Development of analogs with improved selectivity for specific JAK family members

  • Investigation of combination therapies with other immunomodulatory agents

  • Exploration of alternative routes of administration to improve bioavailability

  • Studies of long-term efficacy and safety profiles in chronic inflammatory conditions

  • Development of prodrug approaches to optimize pharmacokinetic properties

Research efforts focusing on these directions could potentially lead to the development of more effective and safer therapeutic agents for inflammatory and autoimmune diseases.

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